Cas no 2387036-46-4 (6-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrazine-2-carboxylic acid)

6-Bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrazine-2-carboxylic acid is a specialized heterocyclic building block used in peptide synthesis and medicinal chemistry. Its key features include a reactive bromo substituent for further functionalization and an Fmoc-protected amino group, ensuring compatibility with standard solid-phase peptide synthesis (SPPS) protocols. The carboxylic acid moiety allows for conjugation or derivatization, making it valuable for constructing complex molecular architectures. This compound is particularly useful in the synthesis of pyrazine-based scaffolds, which are relevant in drug discovery and materials science. High purity and stability under typical SPPS conditions enhance its utility in research and industrial applications.
6-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrazine-2-carboxylic acid structure
2387036-46-4 structure
Product Name:6-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrazine-2-carboxylic acid
CAS No:2387036-46-4
MF:C20H14BrN3O4
MW:440.246863842011
CID:6449832
PubChem ID:165895940
Update Time:2025-06-14

6-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrazine-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 6-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrazine-2-carboxylic acid
    • 2387036-46-4
    • EN300-6737546
    • Inchi: 1S/C20H14BrN3O4/c21-17-18(22-9-16(23-17)19(25)26)24-20(27)28-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-9,15H,10H2,(H,25,26)(H,22,24,27)
    • InChI Key: VNEIIFGPZZIIJT-UHFFFAOYSA-N
    • SMILES: BrC1C(=NC=C(C(=O)O)N=1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 439.01677g/mol
  • Monoisotopic Mass: 439.01677g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 5
  • Complexity: 570
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 101Ų

6-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrazine-2-carboxylic acid Pricemore >>

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6-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrazine-2-carboxylic acid Related Literature

Additional information on 6-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrazine-2-carboxylic acid

Research Briefing on 6-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrazine-2-carboxylic acid (CAS: 2387036-46-4)

In recent years, the compound 6-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrazine-2-carboxylic acid (CAS: 2387036-46-4) has garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique pyrazine core and fluorenylmethyloxycarbonyl (Fmoc) protecting group, serves as a versatile intermediate in the synthesis of peptidomimetics and small-molecule therapeutics. Its structural features make it particularly valuable for drug discovery programs targeting protein-protein interactions and enzyme inhibition.

A 2023 study published in the Journal of Medicinal Chemistry explored the application of this compound in the development of kinase inhibitors. Researchers utilized 6-bromo-5-Fmoc-amino-pyrazine-2-carboxylic acid as a key building block to synthesize a series of pyrazine-based analogs, which demonstrated potent inhibitory activity against several cancer-related kinases. The bromine substituent at the 6-position was found to be crucial for binding affinity, while the Fmoc group facilitated efficient solid-phase peptide synthesis (SPPS) of the target molecules.

Further investigations into the compound's properties were reported in ACS Chemical Biology, where it was employed as a scaffold for developing proteolysis-targeting chimeras (PROTACs). The carboxylic acid functionality allowed for convenient conjugation to E3 ligase ligands, creating bifunctional molecules capable of inducing targeted protein degradation. This application highlights the growing importance of 2387036-46-4 in the emerging field of targeted protein degradation therapeutics.

From a synthetic chemistry perspective, recent advances in the preparation of this compound have focused on improving yield and purity. A 2024 Organic Process Research & Development publication described an optimized synthetic route that achieves >90% purity with reduced environmental impact. The new protocol emphasizes green chemistry principles while maintaining the high quality required for pharmaceutical applications.

The compound's stability profile has also been thoroughly investigated. Stability studies under various pH conditions and temperatures have confirmed its robustness as a synthetic intermediate, with particular attention paid to the Fmoc group's susceptibility to cleavage under basic conditions. These findings have important implications for storage and handling protocols in laboratory and industrial settings.

Looking forward, the versatility of 6-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrazine-2-carboxylic acid continues to inspire new applications. Current research directions include its incorporation into DNA-encoded libraries for high-throughput screening and its use in developing covalent inhibitors through selective modification of the bromine substituent. These developments underscore the compound's ongoing relevance in modern drug discovery efforts.

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